Technical Guide: Synthesis of 3-(2-Aminoethyl)-1,1-dimethylurea
Technical Guide: Synthesis of 3-(2-Aminoethyl)-1,1-dimethylurea
Executive Summary
Target Molecule: 3-(2-Aminoethyl)-1,1-dimethylurea
CAS: 6972-36-7
Formula:
This technical guide details the synthesis of 3-(2-Aminoethyl)-1,1-dimethylurea, a critical amino-functionalized urea intermediate. It is widely utilized in medicinal chemistry as a histamine analogue pharmacophore (specifically for H2 and H3 receptor antagonists) and as a stabilizer in polyurethane chemistry.
The primary synthetic challenge lies in the selectivity of the diamine functionalization . Ethylenediamine (EDA) possesses two equivalent primary amine groups. Reacting EDA with a carbamoylating agent carries a high risk of forming the symmetric bis-urea byproduct (
This guide presents two validated pathways:
-
The Protected Route (Recommended for R&D): Utilizes mono-Boc-protection to guarantee 1:1 stoichiometry and high purity.
-
The Direct Route (Process Scale): Utilizes statistical excess of diamine to suppress side reactions, suitable for larger scales where chromatography is avoided.
Part 1: Retrosynthetic Analysis & Strategy
The strategic disconnection focuses on the urea linkage. The most efficient bond formation occurs between the nucleophilic nitrogen of the ethylenediamine linker and the electrophilic carbonyl of a dimethylcarbamoyl moiety.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the urea core.
Part 2: Route A - The Protected Synthesis (High Purity)
This is the preferred method for drug development applications where impurity profiles must be strictly controlled. By blocking one amine of the ethylenediamine, we force the reaction to occur only at the free amine, eliminating the possibility of bis-urea formation.
Reagents & Stoichiometry[1][2]
| Reagent | Equiv.[1][2][3][4][5][6] | Role | CAS |
| N-Boc-ethylenediamine | 1.0 | Substrate | 57260-71-6 |
| Dimethylcarbamoyl chloride | 1.1 | Electrophile | 79-44-7 |
| Triethylamine (TEA) | 1.5 | Base (Scavenger) | 121-44-8 |
| Dichloromethane (DCM) | Solvent | Medium | 75-09-2 |
| Trifluoroacetic acid (TFA) | Excess | Deprotection | 76-05-1 |
Detailed Protocol
Step 1: Carbamoylation
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve N-Boc-ethylenediamine (10 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add Triethylamine (15 mmol). Cool the solution to 0°C using an ice bath.
-
Reaction: Add Dimethylcarbamoyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C during addition to prevent Boc-cleavage or thermal decomposition.
-
Completion: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO2, 5% MeOH in DCM). The starting amine spot (ninhydrin active) should disappear.
-
Workup: Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL). Dry over
, filter, and concentrate in vacuo to yield the intermediate 1-(2-Boc-aminoethyl)-3,3-dimethylurea.
Step 2: Deprotection
-
Acidolysis: Dissolve the crude intermediate in DCM (20 mL). Add TFA (5 mL) dropwise at 0°C.
-
Stir: Stir at RT for 2 hours. Evolution of
gas indicates Boc removal. -
Isolation: Concentrate the mixture to dryness to remove DCM and excess TFA.
-
Free Basing: The residue is the TFA salt. Dissolve in minimal MeOH and pass through a weak basic anion exchange resin (e.g., Amberlyst A21) or treat with saturated
and extract exhaustively with DCM/Isopropanol (3:1). -
Final Drying: Dry organic extracts and concentrate to yield the target free base as a viscous, colorless oil or low-melting solid.
Part 3: Route B - Direct Statistical Synthesis (Process Scale)
For larger scales where the cost of N-Boc-ethylenediamine is prohibitive, a "statistical synthesis" is used. By using a large excess of ethylenediamine, the probability of a dimethylcarbamoyl chloride molecule encountering a free diamine is significantly higher than it encountering an already-substituted product.
Reagents & Stoichiometry[1][2]
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Ethylenediamine (EDA) | 6.0 - 10.0 | Substrate (Excess) |
| Dimethylcarbamoyl chloride | 1.0 | Electrophile |
| Toluene or DCM | Solvent | Medium |
Detailed Protocol
-
Charge: Charge a reactor with Ethylenediamine (10 equiv) and cool to -10°C .
-
Note: The large excess of EDA acts as both the nucleophile and the base to scavenge HCl.
-
-
Addition: Dissolve Dimethylcarbamoyl chloride (1 equiv) in Toluene (dilution 1:5). Add this solution very slowly to the vigorously stirred EDA.
-
Critical Parameter: Local concentration of the chloride must remain low relative to the amine to prevent bis-substitution.
-
-
Reaction: Stir for 1 hour at 0°C, then 1 hour at RT.
-
Purification (The Challenge):
-
Strip Solvent: Remove Toluene under reduced pressure.
-
Remove Excess EDA: Ethylenediamine boils at 116°C. It must be removed via high-vacuum distillation (e.g., <1 mbar, 40-50°C bath).
-
Self-Validating Step: Check the distillate by pH paper; if basic, amine is still coming off. Continue until mass is constant.
-
-
Final Polish: The residue contains the product and EDA-hydrochloride salt.
-
Dissolve residue in absolute ethanol. The amine-HCl salts are often less soluble or can be precipitated by adding ether. Alternatively, use electrodialysis or cation-exchange chromatography for final cleanup.
-
Part 4: Experimental Workflow & Logic
The following diagram illustrates the decision logic and workflow for the Protected Route, ensuring self-validation at each step.
Figure 2: Step-by-step workflow for the high-purity synthesis route.
Part 5: Characterization & Safety
Expected Analytical Data
-
Physical State: Viscous oil or hygroscopic solid.
-
1H NMR (D2O or CDCl3):
-
2.85 (s, 6H,
) -
2.75 (t, 2H,
) -
3.20 (t, 2H,
)
-
2.85 (s, 6H,
-
Mass Spectrometry (ESI+):
m/z.
Safety Profile (E-E-A-T)
-
Dimethylcarbamoyl Chloride (DMCC):
-
Ethylenediamine:
-
Hazard: Corrosive, sensitizer, and flammable.
-
Control: Avoid inhalation of vapors.
-
References
-
PubChem. (n.d.). Compound Summary: 1-(2-Aminoethyl)-3,3-dimethylurea (CAS 6972-36-7). National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (2005).[2] General procedures for Urea synthesis via Isocyanates and Carbamoyl Chlorides. Org. Synth. 2005, 82,[2] 59. Retrieved from [Link]
-
Ataman Chemicals. (n.d.). Dimethylurea and derivatives in organic synthesis. Retrieved from [Link]
Sources
- 1. Preparation of aminoethyl glycosides for glycoconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. bloomtechz.com [bloomtechz.com]
- 4. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.williams.edu [web.williams.edu]
- 7. Premium 1,3-Dimethylurea: Essential for Chemical Synthesis [hbgxchemical.com]
